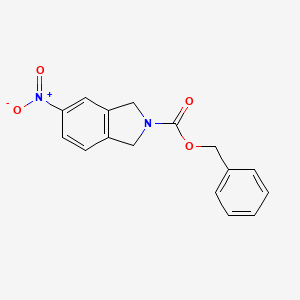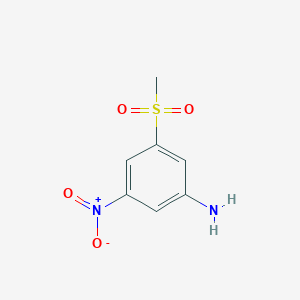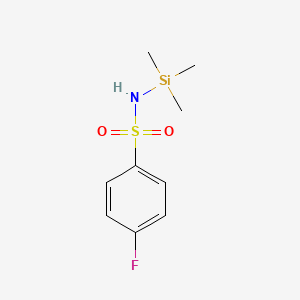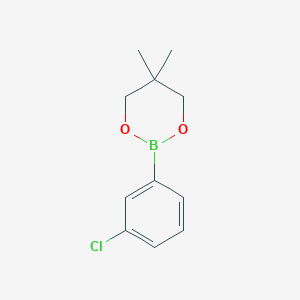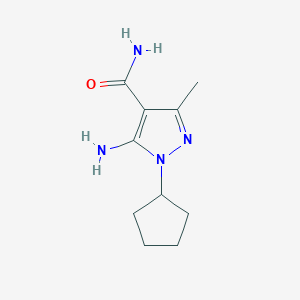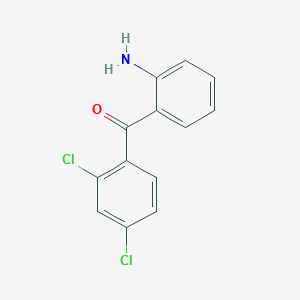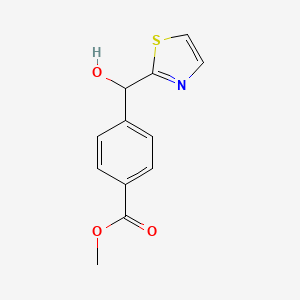
Lithium aluminium deuteride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum lithium deuteride is a chemical compound that consists of aluminum, lithium, and deuterium atoms. It is a derivative of lithium aluminum hydride, where hydrogen atoms are replaced by deuterium. This compound is known for its use as a reducing agent in organic synthesis and as a source of deuterium atoms in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aluminum lithium deuteride typically involves the reaction of lithium aluminum hydride with lithium deuteride. One common method is ball milling lithium aluminum hydride with lithium deuteride to achieve high purity . Another method involves the reaction of lithium deuteride with aluminum trichloride in an ether solution under reflux conditions . The reaction is carried out at temperatures between 25 to 35 degrees Celsius for several hours to obtain the desired product .
Industrial Production Methods: Industrial production of aluminum lithium deuteride often employs high-temperature deuteration methods. This involves the direct chemical reaction between metals and deuterium gas at elevated temperatures and pressures . The process is advantageous due to its simplicity and the high purity of the resulting product.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum lithium deuteride undergoes various types of chemical reactions, including reduction, substitution, and decomposition. It is a powerful reducing agent and is commonly used to reduce carbonyl compounds to alcohols .
Common Reagents and Conditions: Common reagents used in reactions with aluminum lithium deuteride include carbonyl compounds, esters, and amides. The reactions are typically carried out in anhydrous conditions to prevent the compound from reacting with water, which can lead to the release of flammable gases .
Major Products Formed: The major products formed from reactions involving aluminum lithium deuteride include alcohols, amines, and hydrocarbons. For example, the reduction of esters with aluminum lithium deuteride yields primary alcohols .
Aplicaciones Científicas De Investigación
Aluminum lithium deuteride has a wide range of scientific research applications. It is used as a source of deuterium atoms in the production of tritium for nuclear reactors . In the field of organic synthesis, it is employed as a reducing agent to facilitate the conversion of carbonyl compounds into alcohols .
Mecanismo De Acción
The mechanism of action of aluminum lithium deuteride involves a series of phase transitions and reactions with electrolytes during discharge and recharge processes . During these processes, lithium aluminum deuteride undergoes structural changes, forming lithium hydride and aluminum. The compound’s high initial capacity and low coulombic efficiency are attributed to irreversible processes during cycling .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to aluminum lithium deuteride include lithium aluminum hydride, sodium aluminum deuteride, and potassium aluminum deuteride . These compounds share similar chemical properties and applications but differ in their specific reactivity and stability.
Uniqueness: Aluminum lithium deuteride is unique due to its high deuterium content, making it particularly valuable as a source of deuterium atoms in various applications. Its ability to act as a powerful reducing agent and its potential use in hydrogen storage further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
AlH4Li |
|---|---|
Peso molecular |
42.0 g/mol |
Nombre IUPAC |
aluminum;lithium;deuteride |
InChI |
InChI=1S/Al.Li.4H/q+3;+1;4*-1/i;;4*1+1 |
Clave InChI |
BJKLPLABXHXMIM-HGZFDWPVSA-N |
SMILES isomérico |
[2H-].[2H-].[2H-].[2H-].[Li+].[Al+3] |
SMILES canónico |
[H-].[H-].[H-].[H-].[Li+].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


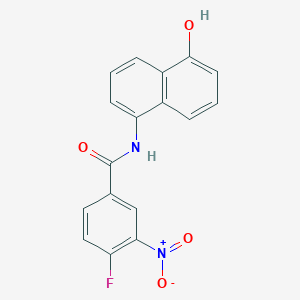
![(S)-1-[(3-amino-hexahydro-2-oxo-1H-azepin-1-yl)acetyl]pyrrolidine](/img/structure/B8685284.png)
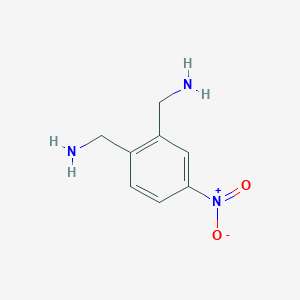
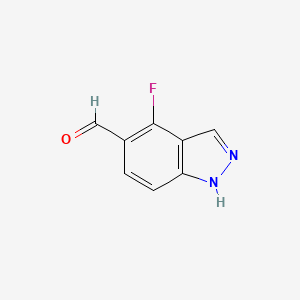
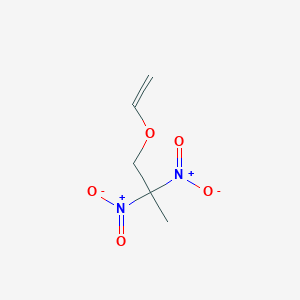
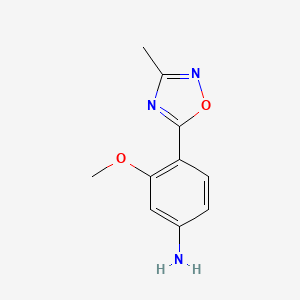
![6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8685308.png)
